N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide
CAS No.: 514217-71-1
Cat. No.: VC8650671
Molecular Formula: C17H15F3N4OS
Molecular Weight: 380.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 514217-71-1 |
|---|---|
| Molecular Formula | C17H15F3N4OS |
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide |
| Standard InChI | InChI=1S/C17H15F3N4OS/c1-10-8-13(17(18,19)20)23-24(10)9-14(25)21-16-22-15(11(2)26-16)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,21,22,25) |
| Standard InChI Key | WFNIFBXDMCORBL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1CC(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3)C(F)(F)F |
| Canonical SMILES | CC1=CC(=NN1CC(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
The compound features a central acetamide backbone linking two heterocyclic systems: a 5-methyl-4-phenylthiazole and a 5-methyl-3-(trifluoromethyl)pyrazole. The thiazole ring (C₃H₂NS) at position 2 of the acetamide is substituted with a methyl group at position 5 and a phenyl group at position 4. The pyrazole ring (C₃H₂N₂) at the acetamide’s α-position contains a methyl group at position 5 and a trifluoromethyl (-CF₃) group at position 3. The trifluoromethyl group enhances metabolic stability and lipophilicity, potentially improving blood-brain barrier penetration .
Table 1: Key Structural Features
Synthetic Pathways
While no explicit synthesis for this compound is documented, analogous acetamide derivatives are typically synthesized via nucleophilic substitution. For example, 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide reacts with heterocyclic thiols or amines under basic conditions . Applying this methodology, the pyrazole moiety could be introduced by reacting 2-chloroacetamide intermediates with 5-methyl-3-(trifluoromethyl)-1H-pyrazole.
Critical Reaction Parameters
Biological Activity and Mechanisms
Anticancer Activity
N-(5-methyl-4-phenylthiazol-2-yl)acetamide derivatives demonstrate selective cytotoxicity against A549 lung adenocarcinoma cells (IC₅₀ = 23.30 ± 0.35 mM) . The trifluoromethyl group in the pyrazole ring could enhance apoptosis induction by stabilizing interactions with cellular targets like tubulin or kinases .
Table 2: Comparative Bioactivity of Analogous Compounds
Calcium Channel Modulation
Apinocaltamide, a pyrazole-acetamide derivative, inhibits T-type calcium channels (IC₅₀ = 0.12 μM) . The trifluoromethyl group in N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide may similarly influence ion channel binding, suggesting potential applications in epilepsy or neuropathic pain .
Future Directions
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